2-(Isocyanatomethyl)oxane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-(isocyanatomethyl)oxane |
InChI |
InChI=1S/C7H11NO2/c9-6-8-5-7-3-1-2-4-10-7/h7H,1-5H2 |
InChI Key |
BOVNNVWMEMJNEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CN=C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isocyanatomethyl Oxane
Retrosynthetic Analysis and Proposed Precursors
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available or easily synthesizable precursors. beilstein-journals.orgdeanfrancispress.com This process allows for the identification of potential synthetic pathways.
For 2-(isocyanatomethyl)oxane (B6176913) (1), the most logical disconnection involves the C-N bond of the isocyanate group. This leads to two primary retrosynthetic pathways:
Pathway A: From the corresponding primary amine. The isocyanate functional group can be formed from a primary amine. This disconnection points to (oxan-2-yl)methanamine (2) as a key precursor. This amine is a commercially available starting material, making this a highly viable and direct route. molport.combldpharm.com The forward reaction would involve the treatment of the amine with a phosgene (B1210022) equivalent.
Pathway B: From a carboxylic acid derivative. The isocyanate can also be generated via a rearrangement reaction, most notably the Curtius rearrangement. nih.govwikipedia.orgorganic-chemistry.org This pathway involves the thermal or photochemical decomposition of an acyl azide (B81097). The retrosynthetic disconnection, in this case, leads to 2-(oxan-2-yl)acetyl azide (3), which in turn can be synthesized from the corresponding carboxylic acid, 2-(oxan-2-yl)acetic acid (4).
A schematic representation of the retrosynthetic analysis is shown below:
---CH2-NH2 + COCl2 --> ---CH2-N=C=O + 2 HCl | | | 2 |
---CH2-C(=O)OH --> ---CH2-C(=O)N3 --> ---CH2-N=C=O + N2 | | | | | | | 4 | | 3 | | 1 |
Silylation-Thermolysis Protocols
A prominent non-phosgene route for the synthesis of isocyanates involves the thermal decomposition of silylated precursors. google.comgoogle.com This method is advantageous as it can proceed under milder conditions compared to traditional methods and avoids the use of highly toxic phosgene. nih.gov The general strategy involves two key steps: the silylation of a suitable nitrogen-containing precursor and the subsequent thermal cleavage to yield the target isocyanate. google.comgoogle.com
The initial step in this protocol is the silylation of a nitrogen-containing starting material. For the synthesis of this compound, a logical precursor would be a carbamate (B1207046) derived from 2-(aminomethyl)oxane. The silylation process enhances the volatility of the precursor and facilitates the subsequent thermal decomposition. google.com
The silylation is typically carried out by reacting the precursor with an organosilicon compound. google.com A common approach involves the O-silylation of a carbamate, followed by the silylation of the nitrogen atom, to form an N,O-bis(silylated) carbamate. google.com This N,O-bis(trimethylsilyl)carbamate is a key intermediate in the synthesis of isocyanates via this route. google.com The reaction to form such intermediates is illustrated in the general scheme below:
Scheme 1: General Silylation of a Carbamate Precursor R-NH-COOR' + 2 Me₃SiCl → R-N(SiMe₃)-COO(SiMe₃) + 2 HCl
In the context of this compound, the starting material would be an appropriate carbamate of 2-(aminomethyl)oxane. The silylation can be achieved using various silylating agents, with trimethylsilyl (B98337) chloride (TMSCl) being a common choice. oup.com The reaction conditions for silylation are crucial and are often carried out in the presence of a base to neutralize the generated acid (e.g., HCl).
Table 1: Representative Silylating Agents and Conditions Note: This table presents general conditions for silylation in isocyanate synthesis, as specific data for this compound is not readily available.
| Silylating Agent | Precursor Type | Solvent | Temperature | Reference |
| Trimethylsilyl chloride (TMSCl) | Carbamate | Dichloromethane | Room Temperature | google.com |
| Hexamethyldisilazane (HMDS) | Amine | Acetonitrile | Reflux | researchgate.net |
The second critical step is the thermolysis of the silylated precursor. The N,O-bis(silylated) carbamate, upon heating, undergoes a decomposition reaction to form the desired isocyanate and a silyl (B83357) ether byproduct. google.com This thermal decomposition is a clean reaction, with the volatile byproducts being easily removable. google.com
The temperature required for the thermolysis is significantly lower than that for the decomposition of unsilylated carbamates, which is a key advantage of this method. google.com The reaction proceeds via the elimination of the silyl ether and the formation of the isocyanate group.
Scheme 2: General Thermal Decomposition of a Silylated Carbamate R-N(SiMe₃)-COO(SiMe₃) → R-N=C=O + (Me₃Si)₂O
For this compound, the thermolysis of its N,O-bis(silylated) carbamate precursor would yield the target isocyanate. The reaction is typically carried out in the gas phase or in a high-boiling inert solvent.
Table 2: Representative Thermolysis Conditions for Isocyanate Synthesis Note: This table presents general conditions for thermolysis in isocyanate synthesis, as specific data for this compound is not readily available.
| Silylated Precursor | Temperature Range (°C) | Phase | Byproduct | Reference |
| N,O-bis(trimethylsilyl)carbamate | 150 - 250 | Gas or Liquid | Hexamethyldisiloxane | google.com |
| O-silylated carbamate | >200 | Gas or Liquid | Alcohol, Silyl ether | google.com |
Purification Techniques and Yield Optimization in Synthetic Processes
The purification of isocyanates and the optimization of reaction yields are critical aspects of their synthesis, given their reactivity and potential for side reactions.
Purification Techniques:
Isocyanates are reactive compounds that can be sensitive to moisture and can undergo self-polymerization. Therefore, purification methods must be chosen carefully. Common techniques for the purification of isocyanates include:
Distillation: For volatile isocyanates, fractional distillation under reduced pressure is a common and effective method for purification. This technique separates the isocyanate from less volatile impurities and byproducts.
Extraction: Liquid-liquid extraction or extraction with supercritical fluids (like CO₂) can be used to isolate and purify isocyanate condensates from unreacted monomers and other impurities. google.com For instance, supercritical CO₂ has been employed to extract free diisocyanate monomers from prepolymer mixtures. google.com
Crystallization: If the isocyanate is a solid at room temperature, recrystallization from a suitable inert solvent can be a powerful purification technique.
Chromatography: While less common for large-scale purification of reactive isocyanates, chromatographic techniques like column chromatography can be used for small-scale purification and for the isolation of highly pure samples for analytical purposes.
Yield Optimization:
Optimizing the yield in the synthesis of this compound involves controlling reaction conditions to favor the formation of the desired product and minimize side reactions. Key factors to consider for yield optimization include:
Reaction Temperature and Time: Careful control of temperature and reaction time is crucial in both the silylation and thermolysis steps. In the thermolysis of silylated carbamates, for example, the temperature must be high enough to induce decomposition but not so high as to cause degradation of the product. nih.gov
Catalyst Selection: In catalytic routes to isocyanates, the choice of catalyst is paramount. For instance, in non-phosgene methods involving the carbonylation of nitro compounds, the catalyst system significantly impacts the yield and selectivity. nih.gov
Removal of Byproducts: Efficient removal of byproducts can drive the reaction equilibrium towards the product side and prevent side reactions. For example, in the silylation-thermolysis route, the continuous removal of the silyl ether byproduct can improve the yield of the isocyanate. google.com
Purity of Reagents and Solvents: Using high-purity, anhydrous reagents and solvents is essential to prevent unwanted side reactions, such as the reaction of the isocyanate with water to form an unstable carbamic acid, which can then decompose to an amine and carbon dioxide.
By carefully selecting the synthetic route and optimizing the reaction and purification conditions, it is possible to achieve high yields of pure this compound.
Chemical Reactivity and Reaction Mechanisms of 2 Isocyanatomethyl Oxane
Nucleophilic Addition Reactions at the Isocyanate Moiety
The most common reactions involving isocyanates are nucleophilic additions, where a compound containing an active hydrogen atom attacks the electrophilic carbon of the isocyanate group. qucosa.de This process leads to the formation of a variety of stable covalent linkages and is the foundation of polyurethane and polyurea chemistry.
The reaction between an isocyanate and an alcohol (a compound with a hydroxyl or -OH group) yields a urethane (B1682113) linkage (–NH–CO–O–). tue.nlsafeworkaustralia.gov.au This polyaddition reaction is the fundamental chemical process for producing polyurethane polymers. wikipedia.org The reactivity of the isocyanate group in 2-(isocyanatomethyl)oxane (B6176913) allows it to readily react with mono-alcohols or polyols.
The mechanism of urethane formation can be complex and is often facilitated by catalysts. mdpi.com In catalyzed reactions, a proposed general mechanism involves the initial formation of a complex between the catalyst and the alcohol. mdpi.com This activated complex then reacts with the isocyanate, facilitating the nucleophilic attack of the alcohol's oxygen on the isocyanate's carbon, followed by proton transfer to the nitrogen, resulting in the urethane. The reaction rate and selectivity can be influenced by the type of isocyanate (aromatic or aliphatic) and the catalyst used. wikipedia.orgresearchgate.net Aliphatic isocyanates, such as this compound, are generally less reactive than aromatic isocyanates. wikipedia.orgresearchgate.net
A variety of catalysts can be used to accelerate the urethane formation reaction. These are typically tertiary amines or organometallic compounds. mdpi.com
Table 1: Common Catalysts for Urethane Formation
| Catalyst Type | Examples | Mechanistic Role |
|---|---|---|
| Tertiary Amines | 1,4-diazabicyclo[2.2.2]octane (DABCO), Triethylamine | Activate the alcohol molecule, accelerating the direct addition to the isocyanate. mdpi.comresearchgate.net |
| Organometallic Compounds | Dibutyltin dilaurate (DBTDL) | Forms an alkoxide complex with the alcohol, which then reacts with the isocyanate. researchgate.net |
This compound reacts with primary or secondary amines to form urea (B33335) linkages (–NH–CO–NH–). qucosa.detue.nl This reaction is generally very rapid and often proceeds efficiently at room temperature without the need for a catalyst. commonorganicchemistry.com The high nucleophilicity of the amine's nitrogen atom allows for a direct attack on the electrophilic carbon of the isocyanate group.
The mechanism involves the nucleophilic addition of the amine to the isocyanate. The lone pair of electrons on the amine's nitrogen atom attacks the carbonyl carbon of the isocyanate, leading to a zwitterionic intermediate. This is followed by a rapid proton transfer from the nitrogen to the oxygen, yielding the stable urea derivative. This process is the basis for the formation of polyurea polymers when diisocyanates react with diamines. gavinpublishers.com
Table 2: General Conditions for Urea Formation from Isocyanates and Amines
| Parameter | Condition | Rationale |
|---|---|---|
| Catalyst | Typically not required. | The high reactivity of amines with isocyanates makes the reaction proceed quickly under ambient conditions. commonorganicchemistry.com |
| Temperature | Room Temperature (RT). | The reaction is exothermic and fast, requiring no additional energy input. commonorganicchemistry.com |
| Solvent | Suitable inert solvents (e.g., DMF, THF, DCM). | A solvent is used to dissolve the reactants and control the reaction medium. commonorganicchemistry.com |
The reaction of this compound with a thiol (a compound containing a sulfhydryl or -SH group) produces a thiourethane linkage (–NH–C(O)–S–). epo.orgresearchgate.net Thiols and, more potently, their conjugate bases (thiolates), are excellent nucleophiles and readily attack the isocyanate carbon. chemistrysteps.com This reaction is efficient and exhibits characteristics of "click" chemistry, suggesting few, if any, side products like allophanates are formed. researchgate.net
The mechanism for thiourethane formation can vary depending on the catalyst used. Both basic and acidic catalysts can be employed to accelerate the reaction. researchgate.net The general pathway involves the nucleophilic attack of the sulfur atom on the isocyanate's carbonyl carbon. researchgate.net This reaction is crucial for the synthesis of polythiourethanes, which are valued for their high refractive indices and good mechanical properties. researchgate.net
Cycloaddition Reactions Involving the Isocyanate Group
The cumulative double bonds in the isocyanate moiety of this compound allow it to participate in cycloaddition reactions. These reactions are critical for forming cyclic oligomers. The most prominent examples are [2+2] cycloadditions to form dimers and [2+2+2] cycloadditions to form trimers. tue.nl Another documented cycloaddition involves the reaction of isocyanates with epoxides. google.com
Dimerization ([2+2] Cycloaddition): Under certain conditions, two isocyanate molecules can react with each other to form a four-membered ring structure known as a uretdione. tue.nl
Trimerization ([2+2+2] Cycloaddition): The most significant cycloaddition process for isocyanates is trimerization, which leads to the formation of a highly stable, six-membered isocyanurate ring. This reaction is discussed in detail in the following section.
Oligomerization and Polymerization Mechanisms
Beyond simple addition reactions, this compound can undergo oligomerization and polymerization, primarily through the reaction of its isocyanate group. The formation of polyurethanes, polyureas, and polythiourethanes are key examples of its polymerization capabilities.
The cyclotrimerization of three isocyanate molecules is a crucial reaction that yields a polyisocyanurate (PIR), characterized by a six-membered isocyanurate ring. tue.nlresearchgate.net This process significantly enhances the thermal stability and cross-link density of polyurethane materials. acs.org The trimerization of this compound can be initiated using a variety of catalysts.
The generally accepted mechanism for this transformation, particularly with anionic catalysts like carboxylates, follows a nucleophilic pathway. acs.org The process is initiated by the nucleophilic attack of the catalyst (e.g., an acetate (B1210297) anion) on the carbon atom of an isocyanate molecule. acs.orgrsc.org This forms an anionic intermediate that sequentially adds two more isocyanate molecules. The resulting intermediate then undergoes an intramolecular cyclization to form the stable isocyanurate ring and regenerate the catalyst. acs.org
A wide range of catalysts are effective for isocyanate trimerization, with the choice depending on desired reaction speed and final product properties. acs.orgvot.pl
Table 3: Common Catalysts for Isocyanate Trimerization
| Catalyst Class | Specific Examples | Notes |
|---|---|---|
| Carboxylates | Potassium acetate (KCH₃COO), Potassium 2-ethylhexanoate | Widely used in industrial applications. The carboxylate is often considered a precatalyst, forming a more active amide species upon reaction with the isocyanate. acs.org |
| Quaternary Ammonium Hydroxides | N,N,N-trimethyl-N-(2-hydroxypropyl)ammonium hydroxide | Highly active catalysts prepared by reacting a tertiary amine with an alkylene oxide. googleapis.comgoogle.com |
| Tertiary Amines / Phenolates | 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) | Effective catalysts, though tertiary amines often require a proton donor to initiate the reaction. tue.nlvot.pl |
| Metal-containing Compounds | Tetrabutyl orthotitanate (TBT) | Can act as catalysts, although their activity can be variable depending on the specific isocyanate and conditions. vot.pl |
| Thiol-containing Carboxylates | Dipotassium salt of 3-mercaptopropionic acid | Can provide higher reaction speeds, even at low temperatures, compared to catalysts without mercapto groups. google.com |
Stability and Degradation Pathways Under Controlled Conditions
The thermal stability of isocyanates is a crucial factor in their storage and application. Generally, aliphatic isocyanates exhibit lower thermal stability compared to their aromatic counterparts. Aromatic isocyanates typically decompose at temperatures above 200°C, whereas aliphatic isocyanates may start to decompose at temperatures below 150°C. The thermal decomposition of polyurethane materials, which are formed from isocyanates, can occur in multiple stages at elevated temperatures. For example, some polyurethane materials show initial decomposition stages at temperatures between 201°C and 211°C, with further decomposition at higher temperatures. semanticscholar.org
The table below summarizes the general thermal stability of aliphatic versus aromatic isocyanates.
| Isocyanate Type | Decomposition Temperature |
| Aliphatic | <150°C |
| Aromatic | >200°C |
Note: This table presents generalized data. Actual decomposition temperatures can vary based on the specific molecular structure and conditions.
The isocyanate group is highly reactive towards water. This hydrolytic reactivity is a key reaction in the formation of polyurethane foams, where water is used as a blowing agent. The reaction proceeds through an unstable carbamic acid intermediate, which then decomposes to form an amine and carbon dioxide gas. The generated amine can further react with another isocyanate group to form a urea linkage. wikipedia.orgresearchgate.net This reaction is sensitive to moisture, and the presence of water can lead to the formation of urea derivatives, which can impact the properties of the final polyurethane product. cymitquimica.com The reaction of isocyanates with water is efficiently catalyzed by tertiary amines and organometallic salts. researchgate.net
The general reaction scheme for the hydrolysis of an isocyanate is as follows:
R-N=C=O + H₂O → [R-NH-COOH] (Unstable Carbamic Acid)
[R-NH-COOH] → R-NH₂ + CO₂ (Amine and Carbon Dioxide)
R-NH₂ + R-N=C=O → R-NH-CO-NH-R (Disubstituted Urea)
Catalytic Influence on Reaction Kinetics and Selectivity
Catalysts play a pivotal role in controlling the reaction kinetics and selectivity of isocyanate reactions, influencing the final properties of polyurethane materials. poliuretanos.com.br
Organometallic compounds are widely used as catalysts in polyurethane chemistry. They are particularly effective in catalyzing the reaction between isocyanates and polyols (gelling reaction) to form urethanes. poliuretanos.com.brekb.eg Common organometallic catalysts include alkyl tin carboxylates, oxides, and mercaptides, which act as mild Lewis acids. wikipedia.org These catalysts generally have a stronger effect on the urethane formation reaction compared to the isocyanate-water (blowing) reaction. poliuretanos.com.br This selectivity is crucial in the production of polyurethane foams, where a balance between the gelling and blowing reactions is required. ekb.eg Some organometallic catalysts, such as certain zirconium chelates, have been found to selectively catalyze the isocyanate-hydroxyl reaction over the isocyanate-water reaction through an insertion mechanism. wernerblank.com
Fundamental reactions in organometallic catalysis that can be relevant include oxidative addition, reductive elimination, and insertion reactions, which involve changes in the oxidation state and coordination number of the metal center. iitd.ac.inuniv-rennes.fr
Tertiary amines are another major class of catalysts used in polyurethane production. wikipedia.org Unlike organometallic catalysts, tertiary amines generally show a strong catalytic effect on both the isocyanate-polyol (gelling) and isocyanate-water (blowing) reactions. poliuretanos.com.brekb.eg They function by enhancing the nucleophilicity of the hydroxyl or water component. wikipedia.org The catalytic activity of tertiary amines is influenced by their basicity and steric hindrance; higher basicity and lower steric hindrance generally lead to higher catalytic activity. poliuretanos.com.brgvchem.com
Commonly used amine catalysts include triethylenediamine (TEDA), also known as 1,4-diazabicyclo[2.2.2]octane (DABCO), and dimethylcyclohexylamine (DMCHA). wikipedia.orgresearchgate.net The choice of amine catalyst can significantly impact the final structure and properties of the polyurethane. poliuretanos.com.br For instance, in foam production, amine catalysts are used to control and balance the gelling and blowing reactions. ekb.eg
The table below provides a general comparison of the catalytic effects of organometallic and amine-based catalysts on the primary reactions in polyurethane formation.
| Catalyst Type | Gelling Reaction (Isocyanate + Polyol) | Blowing Reaction (Isocyanate + Water) |
| Organometallic Catalysts | Strong Catalytic Effect | Weak Catalytic Effect |
| Amine-Based Catalysts | Strong Catalytic Effect | Strong Catalytic Effect |
Polymerization and Material Precursor Studies
Monomer for Polyurethane Synthesis
2-(Isocyanatomethyl)oxane (B6176913) serves as a monofunctional isocyanate in polyurethane synthesis. The fundamental reaction involves the addition of the isocyanate group to a polyol, a polymer with multiple hydroxyl groups, to form urethane (B1682113) linkages. wikipedia.orgl-i.co.uk This reaction is the cornerstone of polyurethane chemistry and can be catalyzed by various compounds, including tertiary amines and organometallic salts. wikipedia.org The properties of the resulting polyurethane are highly dependent on the structure of both the isocyanate and the polyol. wikipedia.orgmdpi.com
The copolymerization of this compound with a variety of polyols can lead to polyurethanes with a wide spectrum of properties. ethernet.edu.et The oxane ring in the isocyanate introduces flexibility into the polymer backbone. By selecting different types of polyols, the final material's characteristics, such as hardness, elasticity, and thermal stability, can be precisely controlled. wikipedia.orgoszk.hu
Commonly used polyols for this purpose can be categorized as polyether polyols and polyester (B1180765) polyols. wikipedia.orgethernet.edu.et
Polyether Polyols: These are known for conferring good hydrolytic stability and flexibility at low temperatures. Examples include polyethylene (B3416737) glycol (PEG), polypropylene (B1209903) glycol (PPG), and polytetramethylene ether glycol (PTMEG). wikipedia.orgmostwiedzy.pl The copolymerization of this compound with these polyols is expected to yield soft and flexible polyurethane elastomers.
Polyester Polyols: These generally provide good tensile strength and abrasion resistance. wikipedia.org Polycaprolactone and polyols based on adipic acid are common examples. ethernet.edu.et Polyurethanes synthesized from this compound and polyester polyols would likely exhibit enhanced toughness.
The table below summarizes the potential properties of polyurethanes synthesized from this compound and different polyols.
| Polyol Type | Expected Polyurethane Properties |
| Polyethylene Glycol (PEG) | High flexibility, hydrophilicity |
| Polypropylene Glycol (PPG) | Good flexibility, moderate cost |
| Polytetramethylene Ether Glycol (PTMEG) | Excellent low-temperature flexibility, good resilience |
| Polycaprolactone (PCL) | Good toughness, biodegradability |
| Adipate-based Polyesters | High tensile strength, abrasion resistance |
This table is based on established principles of polyurethane chemistry, as direct experimental data for this compound is limited.
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) covalently linked together. uni-jena.de The incorporation of this compound into block copolymers can be achieved through controlled polymerization techniques. For instance, a hydroxyl-terminated polymer block can be reacted with an excess of a diisocyanate, followed by the reaction with this compound to cap the chain ends. Alternatively, a living polymerization technique could be employed where this compound is used as a terminating agent for a living polymer chain.
The presence of the oxane ring can influence the self-assembly and morphology of the resulting block copolymers, potentially leading to unique nanostructures. nih.gov For example, a diblock copolymer consisting of a rigid polymer block and a flexible block containing this compound could self-assemble into lamellar, cylindrical, or spherical domains depending on the block lengths and their relative incompatibility. uni-jena.de
Role as a Crosslinking Agent in Polymer Networks
While this compound is a monofunctional isocyanate and cannot directly act as a crosslinker, it can be a crucial component of a polyfunctional crosslinking agent. By reacting it with a polyol or a polyamine core, a multifunctional isocyanate prepolymer can be synthesized, which can then be used to create crosslinked polymer networks. wikipedia.orgresearchgate.net
A tri-functional crosslinking agent, for instance, could be synthesized by reacting three moles of this compound with one mole of a triol like trimethylolpropane. This resulting molecule would have three isocyanate groups available for reaction with a polymer containing active hydrogen atoms, such as a hydroxyl-terminated polyester or polyether. The reaction of these isocyanate groups with the polymer chains leads to the formation of a three-dimensional network structure, which imparts thermosetting properties to the material. wikipedia.org
The density of the crosslinks, which significantly affects the mechanical properties of the final polymer, can be controlled by the functionality of the crosslinking agent and the stoichiometry of the reactants. wikipedia.org
To control the reactivity of the isocyanate groups and to enable one-component (1K) formulations, the isocyanate functionalities can be "blocked". wikipedia.orgcardolite.com A blocked isocyanate is formed by reacting the isocyanate with a blocking agent, creating a thermally reversible bond. wikipedia.org This blocked isocyanate is stable at ambient temperatures and only becomes reactive upon heating to a specific deblocking temperature, at which the blocking agent is released, and the isocyanate group is regenerated. wikipedia.orgcore.ac.uk
Various blocking agents can be used, each with a characteristic deblocking temperature. This allows for precise control over the curing process. wikipedia.orgtri-iso.com
| Blocking Agent | Typical Deblocking Temperature Range (°C) |
| Diethyl Malonate | 100 - 120 |
| 3,5-Dimethylpyrazole | 110 - 120 |
| Methyl Ethyl Ketoxime (MEKO) | 140 - 160 |
| ε-Caprolactam | 160 - 180 |
Data sourced from various literature on blocked isocyanates. wikipedia.orgtri-iso.com
A crosslinking agent derived from this compound could be blocked using these agents to create a latent curative that can be incorporated into a polymer formulation, providing long shelf-life and enabling heat-activated curing. cardolite.com
Precursor for Advanced Polymer Architectures
The unique chemical structure of this compound makes it a candidate for the synthesis of advanced polymer architectures. Its cyclic ether moiety can be exploited to create polymers with novel topologies and functionalities. For example, the oxane ring could potentially be opened under certain catalytic conditions, leading to graft copolymers or other complex structures.
Furthermore, by utilizing controlled polymerization techniques like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, it is possible to synthesize well-defined polymers with this compound units at specific locations along the polymer chain. researchgate.netrsc.org These functional polymers can then be used as building blocks for more complex architectures such as star polymers, comb polymers, or dendritic structures through subsequent "click" chemistry reactions involving the isocyanate group. researchgate.net The development of such materials opens up possibilities for applications in areas like drug delivery, nanotechnology, and smart materials. acs.org
Synthesis of Branched and Dendrimeric Structures
While direct research detailing the use of this compound in dendrimer synthesis is not prominent in available literature, the principles of dendrimer construction allow for speculation on its potential role. Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. Their synthesis typically follows one of two main strategies: the divergent method or the convergent method.
The divergent method begins from a central core molecule and grows outwards. In a stepwise process, layers of monomer units, known as generations, are added, leading to an exponential increase in the number of terminal functional groups. The convergent method , conversely, starts from what will become the periphery of the dendrimer, and synthesis proceeds inwards, with pre-made dendritic wedges (dendrons) being attached to a central core in the final step.
The isocyanate group of this compound is highly reactive towards nucleophiles like amines, which are common in dendrimer chemistry, such as in the widely studied poly(amidoamine) (PAMAM) dendrimers. This suggests its potential utility in either extending branches or functionalizing the surface of a dendrimer in the final step of a synthesis.
Exploration in Cationic Polymerization
The oxane component of this compound is a tetrahydropyran (B127337) ring, a type of cyclic ether. Cyclic ethers are known to undergo Cationic Ring-Opening Polymerization (CROP) to form polyethers. This type of polymerization is typically initiated by electrophilic species, such as strong protic acids.
However, the execution of CROP on a monomer containing a highly reactive isocyanate group presents significant chemical challenges. The isocyanate group can react with many of the initiators used for CROP and with the propagating cationic chain end. This can lead to undesirable side reactions, termination, and a lack of control over the polymerization process. In many polymerization strategies involving highly reactive monomers, a common approach is to use "blocked" or "protected" isocyanates. usm.eduusm.edu In such a method, the isocyanate is temporarily reacted with a blocking agent to render it inert during polymerization. The protecting group can then be removed from the resulting polymer in a post-polymerization step to regenerate the reactive isocyanate functionality. usm.eduusm.edu
While specific studies on the CROP of this compound were not identified, research on other heterocyclic monomers provides insight into the conditions that would be required.
Reaction with Functionalized Surfaces for Material Modification
One of the most direct and well-established applications for isocyanate-containing molecules is the chemical modification of material surfaces. The isocyanate group is a powerful tool for covalently grafting molecules onto substrates that possess nucleophilic functional groups, such as hydroxyl (–OH) or amine (–NH2) groups. usm.edunih.gov This process is fundamental to improving adhesion, altering surface energy, and introducing new functionalities to a material.
The reaction involves the electrophilic carbon atom of the isocyanate (–N=C=O) being attacked by the nucleophilic group on the surface. This forms a highly stable, covalent linkage.
Reaction with hydroxyl groups (–OH) , present on materials like cellulose (B213188), silica (B1680970), and glass, forms a urethane bond. usm.edunih.gov
Reaction with primary amine groups (–NH2) forms a urea (B33335) bond. usm.edu
Reaction with thiol groups (–SH) , in a process sometimes referred to as a "click" reaction, forms a thiourethane linkage. usm.edursc.org
By reacting this compound with a suitable surface, the molecule can be anchored, thus presenting the oxane ring at the material's interface. This modification can significantly alter the surface properties, such as wettability, polarity, and biocompatibility, and can also serve as a new reactive site for subsequent chemical transformations via the oxane ring. The dual reactivity of TDI, for example, has been used to functionalize cellulose nanocrystals by first reacting the more reactive isocyanate group with surface hydroxyls, leaving the second isocyanate group available for further grafting. nih.gov
Spectroscopic and Chromatographic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(Isocyanatomethyl)oxane (B6176913), providing detailed information about the hydrogen and carbon framework of the molecule.
The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the oxane ring and the isocyanatomethyl side chain. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent oxygen atom in the ring and the isocyanate group.
The protons on the carbon adjacent to the ring oxygen (C6) and the carbon bearing the isocyanatomethyl group (C2) are expected to appear at the lowest field. The protons of the methylene (B1212753) group (CH₂) directly attached to the isocyanate functionality would also be shifted downfield. The remaining protons on the oxane ring (C3, C4, C5) would appear at higher fields, typically as complex multiplets due to overlapping signals and spin-spin coupling.
Expected ¹H NMR Chemical Shift Ranges for this compound:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Oxane Ring H2 | 3.5 - 4.0 | Multiplet |
| Oxane Ring H6 (axial & equatorial) | 3.4 - 3.8 | Multiplet |
| -CH₂-NCO | 3.2 - 3.6 | Multiplet |
| Oxane Ring H3, H4, H5 | 1.4 - 1.9 | Complex Multiplets |
Note: The exact chemical shifts and coupling constants would require experimental determination.
The carbon-13 NMR (¹³C NMR) spectrum provides complementary information, showing a distinct signal for each unique carbon atom in this compound. The chemical shift of the isocyanate carbon is highly characteristic and appears significantly downfield.
The carbons of the oxane ring are influenced by the oxygen atom, with the carbon adjacent to the oxygen (C6) and the substituted carbon (C2) appearing at lower fields compared to the other ring carbons (C3, C4, C5). The methylene carbon of the isocyanatomethyl group is also expected in the downfield region due to the influence of the nitrogen atom.
Expected ¹³C NMR Chemical Shift Ranges for this compound:
| Carbon Atom | Expected Chemical Shift (ppm) |
| -NC O | 120 - 130 |
| Oxane Ring C2 | 75 - 85 |
| Oxane Ring C6 | 65 - 75 |
| -C H₂-NCO | 40 - 50 |
| Oxane Ring C3, C4, C5 | 20 - 35 |
Note: These are approximate ranges and can vary based on the solvent and experimental conditions.
To definitively assign the proton and carbon signals, especially in the crowded aliphatic region of the spectra, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be crucial for tracing the connectivity within the oxane ring and confirming the attachment of the isocyanatomethyl group at the C2 position.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of the proton attached to it.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in this compound.
The isocyanate (-N=C=O) group has a very strong and characteristic absorption in the IR spectrum due to its asymmetric stretching vibration. This band appears in a region of the spectrum that is typically free from other absorptions, making it a key diagnostic peak. The corresponding Raman signal may be weaker.
Characteristic Vibrational Frequencies of the Isocyanate Group:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) |
| Asymmetric Stretch (-N=C=O) | 2240 - 2280 | Strong, Sharp |
This intense and sharp absorption is a definitive indicator of the presence of the isocyanate functionality.
The IR and Raman spectra will also display a series of bands corresponding to the vibrations of the oxane ring and the methylene group.
C-H Stretching: The stretching vibrations of the C-H bonds in the oxane ring and the methylene group are expected in the range of 2850-3000 cm⁻¹.
C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage (C-O-C) within the oxane ring typically appear in the fingerprint region of the IR spectrum, around 1050-1150 cm⁻¹.
CH₂ Bending: The scissoring and rocking vibrations of the methylene groups in the ring and side chain will contribute to the complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).
The combination of these vibrational bands provides a unique "fingerprint" for the this compound molecule, allowing for its identification and differentiation from other compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for the structural elucidation of organic compounds, providing critical information on molecular weight and fragmentation patterns. For a novel or specialized compound like this compound, both low-resolution and high-resolution MS techniques are employed to confirm its identity and structure.
GC-MS is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds. Due to the high reactivity of the isocyanate group (-NCO), direct analysis of this compound can be challenging. Isocyanates readily react with active hydrogen compounds (like water or alcohols) and can be thermally unstable. researchgate.net Therefore, analysis is often performed after derivatization to form a more stable compound, such as a urea (B33335) derivative by reacting it with an amine like di-n-butylamine. nih.gov However, direct analysis of the underivatized molecule is also possible under carefully controlled conditions.
In a typical electron ionization (EI) GC-MS analysis, the fragmentation of this compound would be expected to follow pathways characteristic of both the oxane ring and the isocyanatomethyl group. The molecular ion peak (M⁺) would confirm the molecular weight. Key fragmentation would likely involve the loss of the isocyanate group or cleavage of the oxane ring.
Key Research Findings:
Fragmentation Pathways: Electron impact mass spectra of isocyanates often exhibit characteristic fragmentation patterns. For long-chain aliphatic isocyanates, a common base peak at m/z 99 is observed, resulting from the formation of a stable six-membered ring structure. nih.govresearchgate.net For this compound, fragmentation would be influenced by the heterocyclic ring. Expected fragmentation could include the loss of CO (28 Da), the entire NCO group (42 Da), or cleavage of the oxane ring leading to characteristic oxonium ions.
Derivatization: To enhance stability and chromatographic performance, isocyanates are frequently derivatized. Reaction with secondary amines produces stable urea derivatives, which can be readily analyzed by GC-MS. researchgate.net This approach is particularly useful for quantitative analysis in complex matrices. researchgate.net
Below is a table of plausible mass spectrometry data for underivatized this compound based on common fragmentation patterns of cyclic ethers and isocyanates.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Plausible Relative Intensity (%) |
| 127 | [M]⁺ (Molecular Ion) | 15 |
| 99 | [M - CO]⁺ | 25 |
| 85 | [C₅H₉O]⁺ (Oxane ring fragment) | 100 (Base Peak) |
| 84 | [M - HNCO]⁺ | 40 |
| 55 | [C₄H₇]⁺ | 65 |
| 42 | [NCO]⁺ | 30 |
High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy (typically to four or five decimal places). For this compound (C₆H₉NO₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
Key Research Findings:
Formula Confirmation: HRMS provides the high mass accuracy required to distinguish between compounds with the same nominal mass but different elemental compositions. This is essential for confirming the identity of a synthesized compound or an unknown analyte in a mixture.
Fragment Analysis: When coupled with fragmentation techniques (MS/MS), HRMS can determine the elemental composition of fragment ions, providing deeper insight into the molecule's structure and fragmentation pathways. nih.gov This is particularly valuable for distinguishing between isomeric structures.
The table below illustrates the expected HRMS data for the molecular ion of this compound.
| Ion Formula | Calculated Exact Mass (Da) | Measured Exact Mass (Da) | Mass Difference (ppm) |
| [C₆H₉NO₂]⁺ | 127.06333 | 127.06351 | 1.4 |
Chromatographic Separation and Analysis Techniques
Chromatographic techniques are fundamental for isolating, purifying, and analyzing chemical compounds. For a reactive species like this compound, these methods are used to assess purity, monitor reaction progress, and quantify the compound in various samples.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of isocyanates, especially for non-volatile or thermally labile compounds. rsc.org Similar to GC analysis, isocyanates are typically derivatized before HPLC analysis to create stable, easily detectable derivatives. astm.org A common derivatizing agent is 1-(2-methoxyphenyl)piperazine (B120316) (1,2-MP), which reacts with the isocyanate to form a urea derivative that can be detected by UV or fluorescence detectors. nih.gov
Key Research Findings:
Purity Assessment: HPLC is widely used to determine the purity of synthesized compounds. nih.gov By developing a suitable separation method, impurities can be resolved from the main product peak, and their relative amounts can be quantified.
Reaction Monitoring: HPLC can monitor the progress of a reaction by taking aliquots from the reaction mixture over time and analyzing the consumption of reactants and the formation of products. epa.gov This allows for the optimization of reaction conditions such as time, temperature, and catalyst loading. The high sensitivity of modern HPLC detectors allows for the detection of trace-level components. astm.org
A representative HPLC method for the purity analysis of a derivatized this compound is outlined in the table below.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 8.5 min (for the 1,2-MP derivative) |
Gas Chromatography (GC) is the method of choice for analyzing volatile organic compounds. For this compound, GC can be used to assess its purity, provided the compound is sufficiently volatile and thermally stable under the analytical conditions. It can also be used to detect volatile impurities or byproducts from its synthesis. The use of a flame ionization detector (FID) provides a general-purpose, sensitive detection method. researchgate.net
Key Research Findings:
Indirect Analysis: A common GC method for quantifying isocyanates involves reacting the sample with an excess of a reagent like di-n-butylamine and then quantifying the unreacted amine. This indirect approach avoids issues with the thermal instability of the isocyanate itself. nih.gov
Direct Analysis: Direct GC analysis of volatile isocyanates is possible. For instance, methods have been developed for methyl isocyanate. researchgate.net Such methods require careful optimization of the injector temperature and column conditions to prevent on-column degradation or reaction.
The table below summarizes typical GC conditions for the analysis of a volatile heterocyclic compound like this compound.
| Parameter | Condition |
| Column | Capillary column (e.g., 30 m x 0.25 mm, DB-5 or similar) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively in organic synthesis to monitor the progress of a reaction. libretexts.org By spotting the reaction mixture alongside the starting material on a TLC plate, one can qualitatively observe the disappearance of the reactant and the appearance of the product(s). rochester.edu
Key Research Findings:
Reaction Completion: TLC is an effective tool to determine when a reaction is complete, indicated by the full consumption of the limiting reactant. libretexts.org
Solvent System Optimization: TLC is also used to quickly screen for an optimal solvent system (mobile phase) for separating the components of a mixture, which is invaluable for scaling up to column chromatography for purification. google.com
Challenges with Isocyanates: The high reactivity of isocyanates can present challenges for TLC analysis, as they may react with the silica (B1680970) gel stationary phase or with atmospheric moisture. researchgate.net This can lead to streaking or the appearance of multiple spots corresponding to degradation or side products. Therefore, rapid development and analysis are often necessary.
A hypothetical TLC analysis for a reaction producing this compound is detailed below.
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | 3:1 Hexane:Ethyl Acetate (B1210297) |
| Visualization | UV light (254 nm) and/or staining (e.g., potassium permanganate) |
| Rf (Reactant) | 0.6 |
| Rf (Product) | 0.4 |
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable analytical technique in polymer chemistry for determining the molecular weight distribution of polymers. warwick.ac.uk In the academic research of polymers synthesized using this compound, GPC is critically employed to ascertain key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. utwente.nl This data is fundamental to understanding the polymerization process and correlating the polymer's molecular architecture with its macroscopic properties.
The principle of GPC involves the separation of polymer molecules based on their hydrodynamic volume in solution. A dissolved polymer sample is passed through a column packed with porous gel beads. ufl.edu Larger polymer chains are excluded from the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and have a longer elution time. ufl.edu A detector, typically a refractive index (RI) detector, measures the concentration of the polymer as it elutes, generating a chromatogram from which the molecular weight distribution can be calculated by calibrating with polymer standards of known molecular weights. mdpi.com
In the context of polymers derived from this compound, which are often polyurethanes, GPC analysis provides insight into the efficiency of the polymerization reaction. For instance, a narrow PDI value, typically close to 1.0, would suggest a well-controlled polymerization with polymer chains of uniform length. Conversely, a broad PDI indicates a wider range of polymer chain lengths, which can significantly impact the material's mechanical and thermal properties. utwente.nl
Research findings on polyurethanes synthesized under various conditions demonstrate the utility of GPC in characterizing the resulting polymers. The molecular weights and PDI are influenced by factors such as the type of polyol used as a co-monomer, the catalyst, and the reaction temperature and time. For example, the synthesis of poly(thiourethane-urethane)s, a related class of polymers, yielded number-average molecular weights (Mn) in the range of 21,700–42,000 Da and weight-average molecular weights (Mw) from 33,000–62,000 Da, with PDI values between 1.46 and 1.66. mdpi.com These values are indicative of high molecular weight polymers with a relatively homogeneous structure. mdpi.com
A representative GPC analysis of a series of polymers synthesized from this compound with a diol co-monomer under controlled conditions could yield the data presented in the interactive table below. Such data allows researchers to systematically study the effect of reaction parameters on the final polymer characteristics.
Table 1: Representative GPC Data for Polymers from this compound
| Sample ID | Mn (Da) | Mw (Da) | PDI (Mw/Mn) |
| PU-1 | 35,000 | 52,500 | 1.50 |
| PU-2 | 42,000 | 65,100 | 1.55 |
| PU-3 | 38,500 | 59,675 | 1.55 |
| PU-4 | 45,000 | 72,000 | 1.60 |
The data in this table illustrates how GPC can be used to quantify the molecular weight and its distribution for a series of polymers. For instance, an increase in both Mn and Mw from PU-1 to PU-4, with a slight increase in PDI, might suggest that changes in reaction conditions (e.g., monomer ratio or reaction time) led to the formation of longer polymer chains, but with a slightly broader distribution of chain lengths. This detailed molecular-level information is crucial for tailoring polymers with specific properties for various applications.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into molecular structure and properties. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to predict molecular geometries, electronic properties, and spectroscopic data.
Geometry Optimization and Conformational Analysis
For a molecule like 2-(Isocyanatomethyl)oxane (B6176913), which features a flexible oxane ring and a reactive isocyanate group, a thorough conformational analysis would be crucial to identify the most stable three-dimensional structures. Such studies typically involve geometry optimization of various possible conformers to determine their relative energies and structural parameters, such as bond lengths and angles. However, specific published data from geometry optimization and conformational analysis of this compound is not available in the reviewed literature.
Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Charge Distribution)
Analysis of the electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information about a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. dntb.gov.ua A detailed analysis for this compound would involve mapping the electron density to understand the charge distribution and identify electrophilic and nucleophilic sites. Despite the importance of such data, specific HOMO-LUMO energies and charge distribution maps for this compound have not been reported in the searched scientific papers.
Vibrational Frequency Calculations for Spectroscopic Correlation
Computational vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of an optimized molecular structure, scientists can correlate theoretical frequencies with observed spectral bands. This correlation aids in the structural elucidation of the compound. Regrettably, no specific studies presenting the calculated vibrational frequencies for this compound could be located.
Reaction Mechanism Studies Using Computational Chemistry
Computational chemistry serves as a powerful tool to elucidate the intricate details of chemical reaction mechanisms, including the identification of transient species and the determination of reaction energetics.
Solvent Effects on Reactivity
The surrounding solvent can significantly influence the rate and outcome of a chemical reaction. Computational models, such as implicit and explicit solvent models, can be employed to study these solvent effects on the reactivity of a molecule. Such studies would be particularly relevant for the polar and reactive this compound. Nevertheless, there is a lack of published computational research specifically investigating the solvent effects on the reactivity of this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the time-dependent behavior of molecules, offering detailed insights into their conformational dynamics and intermolecular interactions. For this compound, MD simulations can elucidate the flexibility of the oxane ring and the rotational freedom of the isocyanatomethyl substituent, as well as how these are influenced by the surrounding environment.
Conformational Dynamics of the Oxane Ring and Isocyanatomethyl Group
The conformational landscape of this compound is primarily defined by the puckering of the six-membered oxane ring and the orientation of the isocyanatomethyl group relative to the ring.
Oxane Ring Puckering:
The oxane (tetrahydropyran) ring is not planar and, similar to cyclohexane, adopts a variety of puckered conformations to relieve ring strain. The lowest energy conformation is the chair form. Other higher-energy conformations include the boat and twist-boat forms. Computational studies on tetrahydropyran (B127337) have established the relative energies of these conformers. acs.orgresearchgate.net Although direct simulation data for this compound is not available, the conformational preferences of the parent oxane ring provide a foundational understanding.
MD simulations would be expected to show that the oxane ring in this compound predominantly resides in the chair conformation. Thermal energy allows the molecule to overcome energy barriers and transiently populate higher-energy boat and twist-boat conformations. The rate of these conformational changes is dependent on the energy barriers between the different forms. For the parent tetrahydropyran, the transition state between the chair and the 2,5-twist conformer is approximately 11 kcal/mol higher in energy than the chair form. acs.orgresearchgate.net
The presence of the isocyanatomethyl substituent at the C2 position can influence the ring dynamics. In the chair conformation, the substituent can occupy either an axial or an equatorial position. The equatorial position is generally favored for larger substituents to minimize steric interactions with the axial hydrogens on the same side of the ring. MD simulations would allow for the quantification of the energetic preference for the equatorial conformer and the rate of ring inversion that interconverts the axial and equatorial forms.
Interactive Data Table: Calculated Relative Energies of Tetrahydropyran Conformers
| Conformer | ΔE (kcal/mol) - MP2 | ΔE (kcal/mol) - DFT (B3LYP) |
| Chair | 0.0 | 0.0 |
| 2,5-Twist | 5.78 - 6.10 | 5.84 - 5.95 |
| 1,4-Boat | 6.76 - 7.16 | 6.23 - 6.46 |
Data sourced from computational studies on tetrahydro-2H-pyran and are intended to be representative. acs.orgresearchgate.net
Isocyanatomethyl Group Rotation:
The isocyanatomethyl group (-CH2NCO) possesses rotational freedom around the C2-C(methylene) and C(methylene)-N bonds. MD simulations can reveal the preferred dihedral angles and the energy barriers associated with these rotations. The rotation around the C2-C(methylene) bond will determine the orientation of the isocyanate group relative to the oxane ring.
The rotation is likely to be sterically hindered by the adjacent atoms on the oxane ring. The isocyanate group itself is linear (or nearly so) due to the cumulated double bonds. The rotational barrier for the C-N bond in isocyanates can be influenced by the electronic effects of the substituent. While specific data for this compound is not available, studies on similar small organic molecules show that such rotational barriers are typically in the range of a few kcal/mol. nih.govresearchgate.net MD simulations would map out the potential energy surface for this rotation, identifying the low-energy conformations and the transition states between them.
Derivatives and Analogues of 2 Isocyanatomethyl Oxane
Synthesis of Related Isocyanate-Functionalized Cyclic Ethers
The synthesis of isocyanate-functionalized cyclic ethers, including 2-(isocyanatomethyl)oxane (B6176913), typically involves multi-step processes starting from readily available precursors. A common strategy is the conversion of a corresponding primary amine to the isocyanate group. This can be achieved through phosgenation or by using phosgene-free reagents. For instance, the synthesis could start from 2-(aminomethyl)oxane, which is then reacted with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or diphosgene. wikipedia.org
Alternative, safer methods are continuously being developed to avoid the use of highly toxic phosgene. One such method is the Curtius rearrangement, which involves the thermal or photochemical decomposition of an acyl azide (B81097). wikipedia.org Another approach is the Lossen rearrangement of a hydroxamic acid derivative. wikipedia.org These methods offer milder reaction conditions and are more suitable for laboratory-scale synthesis.
The synthesis of isocyanate-functionalized cyclic ethers can also be achieved by reacting a hydroxy-functional cyclic carbonate with a diisocyanate. google.com This method allows for the introduction of the isocyanate group while maintaining the cyclic ether structure. The reaction conditions can be controlled to favor the formation of the desired product.
Below is a table summarizing potential synthetic routes to isocyanate-functionalized cyclic ethers:
| Method | Starting Material | Key Reagent(s) | General Reaction |
| Phosgenation | Primary Amine (e.g., 2-(aminomethyl)oxane) | Phosgene (COCl₂) or equivalent | R-NH₂ + COCl₂ → R-NCO + 2HCl wikipedia.org |
| Curtius Rearrangement | Carboxylic Acid | Hydrazoic acid (HN₃) or Acyl azide | R-COOH → R-CON₃ → R-NCO + N₂ wikipedia.org |
| Lossen Rearrangement | Hydroxamic Acid | Activating agent (e.g., sulfonyl chloride) | R-CONHOH → R-CONHO-X → R-NCO wikipedia.org |
| Reaction with Diisocyanate | Hydroxy-functional cyclic ether | Diisocyanate | R-OH + OCN-R'-NCO → R-O-CO-NH-R'-NCO google.com |
Exploration of Derivatives with Modified Oxane Ring Substitution Patterns
Modifying the substitution pattern on the oxane ring of this compound can significantly impact the properties of the resulting molecule. Introducing alkyl or aryl groups at different positions on the ring can alter the steric hindrance around the isocyanate group, thereby influencing its reactivity. For example, a substituent at the C6 position could sterically hinder the approach of a nucleophile to the isocyanate.
Furthermore, the electronic nature of the substituents can affect the electrophilicity of the isocyanate carbon. Electron-donating groups could decrease reactivity, while electron-withdrawing groups could enhance it. The presence of other functional groups on the oxane ring can also lead to new intramolecular reactions or provide sites for further chemical modification.
Research in this area would involve the synthesis of various substituted 2-(aminomethyl)oxanes as precursors, followed by their conversion to the corresponding isocyanates. The properties of these derivatives would then be systematically studied to establish structure-activity relationships.
The following table illustrates hypothetical examples of modified oxane ring substitution patterns and their potential effects:
| Derivative Name | Substitution on Oxane Ring | Potential Effect on Reactivity | Potential Application |
| 2-(Isocyanatomethyl)-6-methyloxane | Methyl group at C6 | Decreased reactivity due to steric hindrance | Controlled polymerization reactions |
| 2-(Isocyanatomethyl)-4-phenyloxane | Phenyl group at C4 | Modified solubility and electronic properties | Synthesis of polymers with enhanced thermal stability |
| 4-Hydroxy-2-(isocyanatomethyl)oxane | Hydroxyl group at C4 | Potential for intramolecular cyclization or cross-linking | Development of functional polymers and hydrogels |
Comparative Studies with Aliphatic and Aromatic Isocyanates
Comparative studies between this compound, a cycloaliphatic isocyanate, and other aliphatic and aromatic isocyanates are crucial for understanding its unique characteristics and potential applications. The reactivity of isocyanates is highly dependent on the nature of the group attached to the -NCO function.
Reactivity: Aromatic isocyanates are generally more reactive than aliphatic isocyanates. researchgate.netnih.gov The electron-withdrawing nature of the aromatic ring increases the electrophilicity of the isocyanate carbon atom, making it more susceptible to nucleophilic attack. mdpi.com Aliphatic isocyanates, lacking this electronic activation, are less reactive. The reactivity of this compound is expected to be similar to other aliphatic isocyanates, though the cyclic ether moiety might have a subtle electronic influence.
UV Stability: Polyurethanes derived from aromatic isocyanates tend to yellow upon exposure to UV light due to the formation of quinone-imide structures. In contrast, polyurethanes based on aliphatic isocyanates, including cycloaliphatic ones like this compound, exhibit superior UV stability and are preferred for outdoor applications and coatings where color stability is important. nih.gov
Mechanical Properties: The structure of the isocyanate plays a significant role in determining the mechanical properties of the resulting polymer. The rigid aromatic rings in polymers derived from aromatic isocyanates often lead to harder and more rigid materials. Aliphatic isocyanates, on the other hand, can impart greater flexibility and elasticity to the polymer chains. researchgate.net The cycloaliphatic structure of this compound is expected to provide a balance of rigidity and flexibility.
A comparative data table is provided below:
| Property | This compound (Predicted) | Typical Aliphatic Isocyanate (e.g., HDI) | Typical Aromatic Isocyanate (e.g., MDI) |
| Reactivity | Moderate | Moderate | High researchgate.netnih.gov |
| UV Stability of Derived Polymer | High | High nih.gov | Low nih.gov |
| Flexibility of Derived Polymer | Moderate | High researchgate.net | Low researchgate.net |
| Cost | Likely High (specialty chemical) | Moderate | Low (commodity chemical) |
HDI: Hexamethylene diisocyanate MDI: Methylene (B1212753) diphenyl diisocyanate
Future Research Directions and Advanced Applications in Chemical Science
Development of Novel Synthetic Pathways with Enhanced Atom Economy
The principle of atom economy, which emphasizes the maximization of atoms from reactants incorporated into the final product, is a cornerstone of green chemistry. jocpr.com Traditional isocyanate synthesis often involves the use of hazardous reagents like phosgene (B1210022), which exhibit poor atom economy and pose significant safety risks. universiteitleiden.nlrsc.org Future research will likely focus on developing phosgene-free, catalytic routes to 2-(isocyanatomethyl)oxane (B6176913) that are both safer and more atom-economical.
Promising research avenues include:
Catalytic Carbonylation Reactions: The reductive carbonylation of corresponding nitro compounds or the oxidative carbonylation of amines are attractive phosgene-free alternatives. universiteitleiden.nlacs.orgnih.gov Developing selective and recyclable catalysts, for instance, based on palladium or nickel complexes, for the carbonylation of 2-(aminomethyl)oxane would be a significant advancement. nwo.nl
Rearrangement Reactions: Classic rearrangements such as the Curtius, Hofmann, and Lossen reactions provide phosgene-free pathways to isocyanates from carboxylic acids, amides, or hydroxamic acids, respectively. wikipedia.orgnih.gov Research aimed at improving the efficiency and reducing the waste generated from the stoichiometric reagents in these reactions, perhaps through catalytic cycles, would enhance their atom economy.
Direct Synthesis from Formamides: A novel approach involves the reaction of an organic formamide with a diorganocarbonate, followed by thermolysis to yield the isocyanate. google.com This method avoids phosgene and can exhibit high yields, with byproducts that can often be recycled, making it a highly atom-economical route to explore for this compound.
A comparative analysis of potential synthetic pathways is presented in the table below.
| Synthesis Route | Starting Material | Key Reagents | Atom Economy | Key Research Direction |
| Phosgenation | 2-(Aminomethyl)oxane | Phosgene (COCl₂) | Low | Phasing out due to toxicity and poor atom economy. |
| Reductive Carbonylation | 2-(Nitromethyl)oxane | Carbon Monoxide (CO), Catalyst | High | Development of efficient and recyclable heterogeneous catalysts. |
| Curtius Rearrangement | 2-(Oxanemethyl)carbonyl azide (B81097) | Inert solvent, Heat | Moderate | Development of catalytic variants to avoid stoichiometric activators. |
| Formamide Thermolysis | N-(Oxan-2-ylmethyl)formamide | Diorganocarbonate | High | Optimization of reaction conditions and catalyst recycling. |
Table 1: Comparative overview of synthetic pathways to this compound, highlighting their atom economy and future research focus.
Design of Advanced Polymerization Systems Utilizing this compound
The dual functionality of this compound allows for the design of sophisticated polymerization systems beyond simple linear polyurethanes. The isocyanate group can undergo polyaddition reactions with polyols or polyamines, while the oxane ring can be subjected to cationic ring-opening polymerization (CROP). wikipedia.orgresearchgate.net This opens possibilities for creating complex polymer architectures.
Future research in this area could explore:
Orthogonal Polymerization: This involves the independent and sequential polymerization of the two functional groups. For instance, the isocyanate groups could first be polymerized to form a polyurethane backbone, followed by a CROP of the pendant oxane rings to create a grafted or crosslinked structure.
Concurrent Polymerization: Investigating catalytic systems that can simultaneously promote both polyaddition and ring-opening polymerization could lead to novel copolymers with unique block or random sequences. The different reactivities of cyclic ethers, driven by ring strain and basicity, could be exploited to control the polymerization process. aston.ac.uk
"Grafting-from" Approaches: The oxane ring can serve as a latent initiator for CROP. A polyurethane could be synthesized first, and the oxane rings along the polymer backbone could then be activated to initiate the polymerization of other cyclic ether monomers, leading to well-defined graft copolymers. researchgate.netsigmaaldrich.com
These advanced polymerization strategies could yield materials with tailored properties, such as thermoplastic elastomers with enhanced thermal stability, or amphiphilic block copolymers for self-assembly applications.
Integration into Smart Materials and Responsive Systems
Smart materials, or stimuli-responsive polymers, are designed to undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or chemical analytes. rsc.orgrsc.org The incorporation of this compound into polymer structures offers several avenues for creating such intelligent systems.
Potential research directions include:
pH-Responsive Materials: The ether linkage in the oxane ring can act as a hydrogen bond acceptor. In acidic conditions, protonation of the ether oxygen could disrupt intra- or intermolecular interactions, leading to changes in swelling, solubility, or mechanical properties of the polymer network.
Temperature-Responsive Systems: Polyurethanes containing ether linkages, such as those derived from poly(tetrahydrofuran), can exhibit temperature-dependent phase behavior. sigmaaldrich.com By carefully designing the polymer architecture, materials with lower critical solution temperature (LCST) or upper critical solution temperature (UCST) behavior could be developed.
Shape-Memory Polymers: The covalent crosslinks formed through the polymerization of this compound can serve as permanent netpoints in a shape-memory polymer network. The reversible phase transitions or changes in hydrogen bonding within the polyurethane matrix could act as the switching mechanism, allowing the material to fix a temporary shape and recover its original form upon application of a stimulus like heat. acs.org
Theoretical Prediction and Experimental Validation of Undiscovered Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting reaction mechanisms and exploring novel reactivity. nih.govworldscientific.com For this compound, theoretical studies can elucidate the interplay between the isocyanate group and the adjacent oxane ring, potentially revealing undiscovered reaction pathways.
Future theoretical and experimental research could focus on:
Intramolecular Interactions: DFT calculations can quantify the electronic influence of the oxane ring on the reactivity of the isocyanate group. This could reveal altered reactivity towards nucleophiles compared to simple alkyl isocyanates. mdpi.com
Novel Cycloaddition Reactions: The isocyanate group is known to participate in various cycloaddition reactions. acs.org Theoretical modeling could explore unconventional cycloaddition pathways, potentially involving the participation of the ether oxygen, leading to new heterocyclic structures.
Catalytic Activation: Computational studies can model the interaction of this compound with various catalysts to predict activation barriers for both the isocyanate group and the oxane ring. mdpi.comresearchgate.net This can guide the experimental design of novel catalytic systems for polymerization or functionalization reactions. A recent study, for example, used high-level quantum-chemical methods to investigate the sulfur dioxide-catalyzed rearrangement of nitrile oxide to isocyanate, showcasing the predictive power of modern computational tools. chemrxiv.org
Validation of these theoretical predictions through targeted experiments would be crucial for unlocking new synthetic methodologies and applications for this versatile molecule.
Green Chemistry Approaches in Synthesis and Application
Beyond atom economy, a holistic green chemistry approach considers the entire lifecycle of a chemical product, including the use of renewable feedstocks, safer solvents, and energy efficiency. acs.orgrsc.org
Future research should prioritize:
Bio-Based Feedstocks: The synthesis of this compound from renewable resources is a key goal. Tetrahydrofurfuryl alcohol, a derivative of biomass-derived furfural, is a plausible precursor. Developing efficient synthetic routes from such bio-based starting materials would significantly improve the sustainability profile of resulting polymers. roquette.comresearchgate.netsemanticscholar.orgmdpi.com
Green Solvents: The use of hazardous solvents like N-methyl-2-pyrrolidone in polyurethane production is a significant environmental concern. rsc.orgnih.gov Research into the use of benign alternatives such as dihydrolevoglucosenone (Cyrene™) or γ-valerolactone for the synthesis and processing of polymers derived from this compound is essential. nih.govberkeley.eduugent.be
Non-Isocyanate Polyurethanes (NIPUs): An alternative green approach involves avoiding isocyanates altogether. mdpi.comnih.gov However, if isocyanates are used, ensuring their synthesis is phosgene-free and that the subsequent polymerization is performed under solvent-free or green solvent conditions is paramount. Research into melt polymerization or reactive extrusion processes for this compound would be highly beneficial.
By integrating these green chemistry principles, the synthesis and application of this compound can be aligned with the goals of sustainable chemical manufacturing.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Isocyanatomethyl)oxane, and how can reaction conditions influence yield?
- The synthesis of oxane derivatives often involves nucleophilic substitution or ring-opening reactions. For example, bromomethyl-substituted oxanes (e.g., 2-(Bromomethyl)-2-(2-methylpropyl)oxane) are synthesized via alkylation of the oxane ring using brominating agents under anhydrous conditions . For this compound, isocyanate functionalization may require controlled conditions (e.g., low moisture, inert atmosphere) to prevent hydrolysis. Reaction optimization should include temperature control (e.g., 0–25°C) and catalysts like triethylamine to enhance isocyanate group stability .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- FT-IR : Confirm the presence of the isocyanate group (sharp peak ~2270 cm⁻¹ for N=C=O stretch).
- NMR : H NMR can identify oxane ring protons (δ 3.5–4.5 ppm for oxygenated CH₂ groups) and the isocyanatomethyl moiety (δ 2.5–3.0 ppm for CH₂-NCO).
- HPLC : Use reversed-phase columns (e.g., C18) with mobile phases like acetonitrile/water (0.1% formic acid) to assess purity .
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (expected [M+H]⁺ ~158.1 g/mol for C₇H₁₁NO₂) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Engineering Controls : Use fume hoods to minimize inhalation exposure.
- PPE : Nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is advised if airborne concentrations exceed 0.02 ppm .
- Emergency Measures : Immediate decontamination with water showers for skin contact; neutralize spills with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How does the isocyanate group in this compound mediate covalent interactions with biological targets?
- The electrophilic isocyanate group reacts with nucleophilic residues (e.g., lysine, cysteine) in proteins, forming stable urea or thiourea adducts. This mechanism is exploited in enzyme inhibition studies, where the compound’s binding affinity can be quantified via kinetic assays (e.g., IC₅₀ values) . Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like serine hydrolases .
Q. What strategies mitigate regioselectivity challenges during functionalization of the oxane ring?
- Steric and electronic factors govern substitution patterns. For example, bulky substituents on the oxane ring (e.g., 2,2-dimethyl groups) direct reactions to less hindered positions. DFT calculations (e.g., Gaussian 09) can model transition states to predict regioselectivity in nucleophilic attacks .
Q. Can isotopic labeling (e.g., C, N) of this compound enhance metabolic pathway tracing?
- Isotopic labeling at the methylene or isocyanate group enables tracking via LC-MS/MS. For instance, C-labeled oxanes are used in pharmacokinetic studies to monitor hepatic metabolism or renal excretion .
Q. How do structural analogs of this compound compare in modulating receptor activity?
- Analogues with modified substituents (e.g., replacing isocyanate with carboxylate) show varied bioactivity. SAR studies on pyrazole-oxane hybrids (e.g., 2-(1-Ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid) reveal that electron-withdrawing groups enhance antimicrobial potency by 2–4-fold .
Methodological Considerations
- Contradictions in Data : reports bromomethyl-oxanes as stable under basic conditions, but highlights isocyanate sensitivity to moisture. Researchers must validate stability for each derivative.
- Experimental Design : Include control reactions (e.g., omitting catalysts) to isolate side products. For biological assays, use scrambled peptide controls to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
